7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
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Overview
Description
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex heterocyclic compound
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, suggesting that environmental factors may also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrazolo[1,5-a]pyrimidines:
Uniqueness
What sets 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone apart is its unique combination of fused rings, which provides distinct chemical properties and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMYWGKPKIJLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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